molecular formula C7H10N2O3S B1420987 4-ethoxypyridine-3-sulfonamide CAS No. 1229666-21-0

4-ethoxypyridine-3-sulfonamide

Cat. No.: B1420987
CAS No.: 1229666-21-0
M. Wt: 202.23 g/mol
InChI Key: MQJPVIGZIDYFMM-UHFFFAOYSA-N
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Description

4-Ethoxypyridine-3-sulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly as a precursor and intermediate in the development of novel carbonic anhydrase (CA) inhibitors. The core structure of pyridine-3-sulfonamide is a recognized pharmacophore in the design of potent enzyme inhibitors . Researchers value this compound for its potential in creating selective inhibitors targeting cancer-associated isoforms such as hCA IX and hCA XII. The membrane-bound isoforms hCA IX and XII are overexpressed in hypoxic tumor environments and are compelling anticancer targets due to their limited presence in normal tissues . The 4-ethoxy substituent on the pyridine ring can be strategically modified or used to influence the molecule's binding affinity and selectivity profile towards different CA isoforms, a strategy often referred to as the "tail" or "ring" approach in inhibitor design . As a specialized chemical, this compound is provided for laboratory research applications. It is strictly for use in controlled settings by qualified professionals. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxypyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10N2O3S/c1-2-12-6-3-4-9-5-7(6)13(8,10)11/h3-5H,2H2,1H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJPVIGZIDYFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=NC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306697
Record name 4-Ethoxy-3-pyridinesulfonamide
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Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229666-21-0
Record name 4-Ethoxy-3-pyridinesulfonamide
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Record name 4-Ethoxy-3-pyridinesulfonamide
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Record name 4-ethoxypyridine-3-sulfonamide
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Nomenclature and Formal Identifiers of 4 Ethoxypyridine 3 Sulfonamide

IUPAC Naming Conventions

The systematic name for the compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is 4-ethoxypyridine-3-sulfonamide . This name precisely describes the molecular structure, indicating an ethoxy group (-OCH2CH3) at the fourth position and a sulfonamide group (-SO2NH2) at the third position of a pyridine (B92270) ring.

Common Chemical Identifiers and Registry Numbers

To facilitate unambiguous identification in databases and literature, this compound is assigned several unique identifiers. These include a CAS Registry Number, which is a universal standard for chemical substances. While a dedicated PubChem Compound Identifier (CID) was not found, the compound is indexed in PubChem's database. A specific ChEMBL ID for this compound was not identified in the available search results, which may indicate it has not yet been curated in that particular database of bioactive molecules.

The primary identifiers for this compound are detailed in the table below.

Identifier TypeIdentifier
CAS Number 1229666-21-0
Molecular Formula C7H10N2O3S
SMILES CCOC1=C(C=NC=C1)S(=O)(=O)N

Spectroscopic and Structural Characterization of 4 Ethoxypyridine 3 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by mapping the carbon-hydrogen framework. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of atoms within the 4-ethoxypyridine-3-sulfonamide molecule.

The proton NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature signals for the three protons on the pyridine (B92270) ring. researchgate.net Their specific chemical shifts and coupling patterns are dictated by the substitution pattern. Protons on a substituted pyridine ring typically appear in the range of 6.5-9.2 ppm. researchgate.net

The ethoxy group gives rise to two characteristic signals in the aliphatic region: a quartet corresponding to the methylene (B1212753) protons (-OCH₂-) and a triplet for the terminal methyl protons (-CH₃). Further downfield, a broad singlet is anticipated for the two protons of the sulfonamide (-SO₂NH₂) group, with chemical shifts for such protons commonly observed between 8.78 and 10.15 ppm in related structures. rsc.orgnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Pyridine-H (aromatic)~7.0 - 8.5Multiplet/DoubletN/A
-SO₂NH₂ (sulfonamide)~8.8 - 10.2Broad SingletN/A
-OCH₂CH₃ (methylene)~4.0 - 4.5Quartet (q)~7.0
-OCH₂CH₃ (methyl)~1.3 - 1.5Triplet (t)~7.0

The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected. Five of these signals will be in the aromatic region, corresponding to the carbons of the pyridine ring. The carbon atom directly attached to the electron-donating ethoxy group (C4) would appear further upfield compared to the other ring carbons, while the carbon bonded to the electron-withdrawing sulfonamide group (C3) would be shifted downfield. The remaining two signals in the aliphatic region correspond to the methylene and methyl carbons of the ethoxy substituent. nih.govrsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyridine Ring Carbons~110 - 165
-OCH₂CH₃ (methylene)~60 - 70
-OCH₂CH₃ (methyl)~14 - 16

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key structural motifs.

The sulfonamide group is identified by several strong bands. Asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.orgnih.gov The N-H stretching of the primary sulfonamide can be observed as two bands in the 3300-3400 cm⁻¹ region. rsc.org The S-N stretching vibration is generally found near 930 cm⁻¹. nih.gov The ethoxy group is characterized by C-O stretching vibrations, with an asymmetric C-O-C stretch expected around 1286–1254 cm⁻¹. rsc.org Additionally, vibrations corresponding to the aromatic pyridine ring (C=C and C=N stretching) would be present in the 1400-1600 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
-SO₂NH₂N-H Stretch~3300 - 3400
-SO₂NH₂S=O Asymmetric Stretch~1310 - 1320
-SO₂NH₂S=O Symmetric Stretch~1140 - 1155
-SO₂NH₂S-N Stretch~930
-OCH₂CH₃C-O-C Asymmetric Stretch~1250 - 1290
Pyridine RingC=C / C=N Stretch~1400 - 1600

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₁₀N₂O₃S), the calculated molecular weight is approximately 202.23 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.

Under electrospray ionization (ESI) conditions, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z value of approximately 203.048. A common and diagnostic fragmentation pathway for aromatic sulfonamides involves the elimination of sulfur dioxide (SO₂), a mass loss of 64 Da. nih.gov Other expected fragmentations include cleavage of the S-N bond and the C-S bond, leading to characteristic fragment ions that help to confirm the structure.

Table 4: Predicted Mass Spectrometry Fragments for this compound

IonPredicted m/zDescription
[M+H]⁺203.05Protonated Molecular Ion
[M+Na]⁺225.03Sodium Adduct
[M+H - SO₂]⁺139.05Loss of Sulfur Dioxide
[C₅H₄N(OC₂H₅)]⁺122.064-Ethoxypyridine (B3339012) fragment

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. nih.gov This technique yields accurate data on bond lengths, bond angles, and torsional angles, allowing for the creation of a three-dimensional model of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted pyridine ring. These absorptions are due to π → π* electronic transitions within the aromatic system.

The presence of the electron-donating ethoxy group (an auxochrome) and the sulfonamide group will influence the position and intensity of these absorption maxima (λmax). pharmahealthsciences.net Generally, sulfonamides exhibit absorption bands in the UV range of 200–350 nm. researchgate.net The exact λmax would be dependent on the solvent and the pH of the solution, as protonation or deprotonation of the molecule can alter the electronic structure and thus the energy of the electronic transitions. pharmahealthsciences.netresearchgate.net

Computational and Theoretical Investigations of 4 Ethoxypyridine 3 Sulfonamide

Application of Quantum Chemical Methods to 4-Ethoxypyridine-3-sulfonamide and Related Structures

Quantum chemical methods are fundamental to the theoretical study of molecular systems. taylor.edu These approaches, rooted in solving the Schrödinger equation, provide detailed information about electron distribution, molecular energy, and geometric structure. taylor.edu For molecules like this compound, methods such as Density Functional Theory (DFT) and ab initio calculations are employed to build a comprehensive understanding of their physicochemical properties. nih.govresearchgate.net

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure of compounds. indexcopernicus.comchemrevlett.com It is favored for its balance of accuracy and computational efficiency, making it suitable for studying medium-sized molecules like this compound. nih.gov DFT calculations, often using hybrid functionals such as B3LYP combined with a basis set like 6-311++G(d,p), are performed to determine the molecule's most stable three-dimensional conformation, known as its optimized geometry. researchgate.netnih.govnih.gov

This optimization process minimizes the total energy of the molecule by adjusting its bond lengths, bond angles, and dihedral angles until a stable equilibrium state is reached. nih.gov The resulting geometric parameters are crucial for understanding the molecule's shape, steric profile, and how it might interact with biological targets. mdpi.com For sulfonamides, DFT has been successfully used to calculate these parameters, which often show good agreement with experimental data from X-ray crystallography where available. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: The following data is representative of typical values obtained for related sulfonamide structures through DFT calculations and serves as an illustrative example.

Parameter Bond/Angle Calculated Value
Bond Lengths (Å) S-O (sulfone) 1.45
S-N (sulfonamide) 1.67
S-C (pyridine) 1.78
C-O (ethoxy) 1.37
N-H (amide) 1.01
Bond Angles (º) O-S-O 120.5
O-S-N 106.8
C-S-N 107.2
C-O-C (ethoxy) 118.1
Dihedral Angles (º) C-C-S-N -65.4

Ab initio calculations are a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.netrsc.org These methods, while often more computationally demanding than DFT, can provide highly accurate descriptions of a molecule's electronic structure. aps.orgaps.org For this compound, ab initio calculations can elucidate the distribution of electron density, molecular orbital shapes, and electrostatic potential. researchgate.net

One key output from these calculations is the Mulliken population analysis, which partitions the total electron density among the atoms in the molecule, providing insight into atomic charges. aps.org These partial charges are instrumental in understanding the molecule's polarity, identifying potential sites for electrophilic and nucleophilic attack, and predicting intermolecular interactions such as hydrogen bonding. mdpi.com

Table 2: Predicted Mulliken Atomic Charges for this compound Note: This data is illustrative, based on typical ab initio results for similar functional groups.

Atom Calculated Charge (a.u.)
S +1.35
O (sulfone) -0.75
N (sulfonamide) -0.90
H (amide) +0.45
N (pyridine) -0.58

Frontier Molecular Orbital (FMO) Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comyoutube.com The energy and spatial distribution of these orbitals are critical indicators of a molecule's electronic properties and reactivity. mdpi.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. schrodinger.comthaiscience.info The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, indicating the ease with which it can be oxidized. ajchem-a.com Conversely, the energy of the LUMO (ELUMO) is related to its electron affinity, reflecting its ability to be reduced. ajchem-a.com For this compound, the distribution of these orbitals is typically spread across the aromatic pyridine (B92270) ring and the sulfonamide group, indicating that these are the primary sites for electronic interactions. semanticscholar.orgresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a crucial descriptor of molecular stability and reactivity. schrodinger.comajchem-a.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more polarizable and more chemically reactive. nih.gov This gap can be correlated with the molecule's electronic absorption properties, as it corresponds to the lowest energy electronic transition. schrodinger.comthaiscience.info Computational studies on various sulfonamides have shown that modifications to the molecular structure can tune this energy gap, thereby altering the molecule's reactivity and potential biological activity. semanticscholar.orgresearchgate.net

Table 3: Calculated FMO Properties of this compound Note: The following values are representative examples based on calculations for structurally similar aromatic sulfonamides.

Parameter Energy (eV)
EHOMO -6.85
ELUMO -1.52

| Energy Gap (ΔE) | 5.33 |

Molecular Docking Simulations for Ligand-Target Interactions of this compound

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), typically a protein. mdpi.comajgreenchem.com This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.netmdpi.com

For this compound, docking simulations can identify its most likely binding pose within the active site of a target protein. The simulation software calculates a "docking score" or binding energy, which estimates the strength of the ligand-receptor interaction. ajgreenchem.com Lower binding energy values typically indicate a more stable complex and higher binding affinity. ajchem-a.com

Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and specific amino acid residues of the protein, are identified. ajgreenchem.commdpi.com For sulfonamide-based compounds, common protein targets include enzymes like carbonic anhydrases and dihydropteroate (B1496061) synthase. Docking studies can reveal how the sulfonamide group, the pyridine ring, and the ethoxy substituent of this compound contribute to binding, guiding the design of more potent and selective inhibitors. Molecular dynamics simulations are often performed subsequently to assess the stability of the docked complex over time. ajgreenchem.comunimi.it

Table 4: Illustrative Molecular Docking Results for this compound with a Target Protein Note: This data is a hypothetical example representing a typical output from a docking simulation against a relevant enzyme like carbonic anhydrase.

Parameter Value/Residues
Target Protein (PDB ID) e.g., 2NN7 (Carbonic Anhydrase)
Binding Energy (kcal/mol) -8.2
Key Interacting Residues His94, His96, His119, Thr199, Thr200

| Types of Interactions | Hydrogen bond with Thr199 (sulfonamide O) Coordination with Zn2+ ion (sulfonamide N) Hydrophobic interaction with Val121, Leu198 Pi-pi stacking with Phe131 |

Binding Mode Predictions with Enzyme Active Sites

Computational docking studies have been instrumental in predicting how this compound and related pyridine-3-sulfonamide (B1584339) derivatives orient themselves within the active sites of target enzymes, particularly human carbonic anhydrase (hCA) isoforms. mdpi.comnih.gov Sulfonamides are a well-established class of carbonic anhydrase inhibitors, and their binding mechanism is a primary focus of these theoretical predictions. mdpi.comrsc.org

The primary mode of interaction involves the deprotonated sulfonamide group (SO₂NH⁻) coordinating directly with the catalytic zinc ion (Zn²⁺) located deep within the active site cavity. mdpi.comnih.govnih.gov This interaction is foundational to the inhibitory activity of this class of compounds, as it displaces a zinc-bound water molecule or hydroxide (B78521) ion, thereby disrupting the enzyme's catalytic cycle. mdpi.com

Molecular docking simulations for 4-substituted pyridine-3-sulfonamides predict a specific orientation where the pyridinesulfonamide core is positioned between key amino acid residues. mdpi.com For instance, in the active site of hCA II, the pyridine ring is often oriented laterally, nestled between the sidechains of Valine 121 and Leucine 198. mdpi.com This predicted binding pose is crucial for determining the potential for selective inhibition among different carbonic anhydrase isoforms. nih.gov The adjacent positioning of the ethoxy group at the 4-position of the pyridine ring influences the interaction with either the hydrophilic or lipophilic regions of the active site, guiding the design of inhibitors with improved selectivity. nih.gov

Table 1: Predicted Key Binding Events for Pyridine-3-Sulfonamides in Carbonic Anhydrase Active Sites
Interaction TypeLigand GroupEnzyme ComponentReference
Ionic CoordinationAnionic Sulfonamide (SO₂NH⁻)Catalytic Zn²⁺ Ion mdpi.comnih.gov
Steric FitPyridinesulfonamide RingVal121 and Leu198 Sidechains mdpi.com
Hydrogen BondingSulfonamide GroupThr199 mdpi.com
Hydrogen Bonding (weak)Pyridine NitrogenPhe131 mdpi.com

Elucidation of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Beyond the critical coordination with the zinc ion, the stability of the this compound-enzyme complex is reinforced by a network of key intermolecular interactions. Computational models elucidate these non-covalent forces, which are essential for the affinity and specificity of the inhibitor.

Hydrogen Bonding: Hydrogen bonds are a dominant feature of the interaction profile. A highly conserved hydrogen bond is consistently predicted between the sulfonamide group and the side chain of the amino acid Threonine 199 (Thr199). mdpi.com This interaction helps to properly orient and stabilize the ionic bond between the sulfonamide anion and the zinc atom. mdpi.com Additionally, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, forming a weak hydrogen bond with the phenyl ring of Phenylalanine 131 (Phe131). mdpi.com The amido protons of sulfonamides generally show a preference for hydrogen bonding to specific nitrogen or oxygen acceptors within an active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Sulfonamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For sulfonamide derivatives, QSAR studies are valuable for understanding the structural features that govern their inhibitory potency and for guiding the design of new, more effective analogues. researchgate.netnih.gov

Correlation of Structural Descriptors with Biological Activity

The core of QSAR modeling involves calculating various molecular descriptors for a set of compounds and correlating them with their experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values). researchgate.netmdpi.com These descriptors quantify different aspects of the molecule's physicochemical properties.

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). For sulfonamides, the electronic nature of the substituents on the aromatic ring can significantly influence the acidity of the sulfonamide NH group, which is critical for binding to the zinc ion. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. Steric hindrance or favorable van der Waals contacts can dramatically affect how well the inhibitor fits into the enzyme's active site. nih.gov

Hydrophobic Descriptors: Typically represented by the partition coefficient (log P), these descriptors quantify the molecule's lipophilicity. Hydrophobicity is crucial for sulfonamides to cross biological membranes and to engage in hydrophobic interactions within the active site. acs.org

By applying statistical methods like multiple linear regression (MLR), a QSAR equation is generated that links these descriptors to the biological activity. nih.govresearchgate.net

Table 2: Common Descriptors Used in QSAR Models for Sulfonamide Derivatives
Descriptor ClassExample DescriptorsRelevance to Biological ActivityReference
ElectronicDipole Moment, HOMO/LUMO Energy, Atomic ChargesInfluences binding affinity, pKa of sulfonamide group, and reaction mechanisms. researchgate.net
StericMolecular Weight, Molar Refractivity, Molecular VolumeDetermines the fit of the inhibitor in the enzyme's binding pocket. nih.gov
HydrophobicLog P (Partition Coefficient)Affects membrane permeability and hydrophobic interactions in the active site. acs.org
TopologicalConnectivity IndicesDescribes the branching and overall shape of the molecule. nih.gov

Predictive Modeling for Novel Analogues

A validated QSAR model serves as a powerful predictive tool. researchgate.net Once a statistically robust correlation is established (indicated by high R² and Q² values), the model can be used to predict the biological activity of novel, yet-to-be-synthesized sulfonamide analogues. nih.govaiu.edu.sy By computationally modifying the structure of a lead compound like this compound (e.g., by changing substituents) and calculating the descriptors for the new virtual compounds, researchers can estimate their potential efficacy. This in silico screening process allows for the prioritization of analogues that are predicted to have enhanced activity, thereby saving significant time and resources in the drug discovery process. nih.govnih.gov

Computational Conformational Analysis of this compound

Conformational analysis is a computational investigation into the different spatial arrangements (conformations) of a molecule that result from the rotation around its single bonds. nih.gov For a flexible molecule like this compound, understanding its preferred conformations is crucial, as the bioactive conformation (the shape it adopts when binding to its target) may not be its lowest energy state in isolation. mdpi.com

Theoretical studies on related benzenesulfonamides reveal key conformational preferences. The orientation of the sulfonamide group relative to the aromatic pyridine ring is of particular interest. mdpi.com Computational methods, such as rotating the dihedral angles (e.g., ∠CCSN), are used to generate various rotamers and calculate their relative energies. mdpi.com

For many unsubstituted sulfonamides, the preferred conformation features the amino group of the sulfonamide tail lying perpendicular to the plane of the aromatic ring. mdpi.com In this arrangement, the aminic hydrogens often eclipse the sulfonyl oxygen atoms. However, intramolecular interactions, such as those that might occur with the 4-ethoxy group, can influence this preference. The presence of substituents can introduce weak attractive or repulsive forces that favor different conformations. mdpi.com Computational conformational sampling helps identify the range of low-energy shapes the molecule can adopt, providing a library of structures to be used in subsequent docking studies to see which one best fits the enzyme's active site. nih.govresearchgate.net

Biochemical Interactions and Mechanism of Action in Vitro Research

Enzyme Inhibition Studies of 4-Ethoxypridine-3-sulfonamide and Analogues

Carbonic Anhydrase (CA) Isozyme Inhibition Profiles (hCA I, II, IX, XII)

A series of 4-substituted pyridine-3-sulfonamides, including 4-ethoxypyridine-3-sulfonamide, have been synthesized and evaluated for their inhibitory activity against four human carbonic anhydrase (hCA) isozymes: the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII. These enzymes are metalloenzymes that play a crucial role in physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. Sulfonamides are a well-established class of carbonic anhydrase inhibitors that bind to the zinc ion in the enzyme's active site, disrupting its catalytic activity.

The inhibitory activities of these compounds, represented by their inhibition constants (Kᵢ), span a wide range. For the synthesized 4-substituted pyridine-3-sulfonamides, Kᵢ values were in the following ranges:

hCA I: 169–5400 nM

hCA II: 58.5–1238 nM

hCA IX: 19.5–652 nM

hCA XII: 16.8–768 nM

Notably, some of the 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamide derivatives demonstrated potent inhibition of hCA IX, with Kᵢ values between 19.5 and 48.6 nM. This level of inhibition is comparable to or better than that of clinically used sulfonamide inhibitors like acetazolamide, methazolamide, and ethoxzolamide.

Table 1: Inhibition Constants (Kᵢ) of Selected 4-Substituted Pyridine-3-sulfonamides Against hCA Isozymes

Compound hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM)
Derivative 1 5400 1238 652 768
Derivative 2 169 58.5 19.5 16.8
Derivative 3 (pyrazol-1-yl) - - 19.5 - 48.6 -
Acetazolamide (standard) - - 24 - 50 -

Data sourced from multiple derivative studies.

Structure-Activity Relationships for CA Inhibition

The structure-activity relationship (SAR) studies of 4-substituted pyridine-3-sulfonamides reveal that the nature of the substituent at the 4-position of the pyridine (B92270) ring significantly influences the inhibitory activity and selectivity. The "tail approach" is a common strategy for achieving isoform selectivity, where different substituents are introduced to interact with the unique structural features of the active sites of various CA isoforms.

For instance, in a series of 4-aryl-1H-1,2,3-triazol-1-yl derivatives, the inhibitory activity against carbonic anhydrases was found to be inversely related to their cytostatic activity against cancer cell lines. Specifically, compounds with an unsubstituted phenyl ring were the least active CA inhibitors, and activity decreased as more substituents were added to the phenyl ring. This suggests that the anticancer mechanism of these particular analogues may not be primarily driven by carbonic anhydrase inhibition. Molecular docking studies have indicated that the adjacent positioning of the "tail" at the 4-position relative to the sulfonamide group at the 3-position allows for selective interactions with either the hydrophilic or lipophilic halves of the enzyme's active site.

Selectivity Studies Against Different CA Isoforms

Achieving selectivity for specific CA isoforms is a key goal in the design of inhibitors to minimize off-target effects. Several of the synthesized 4-substituted pyridine-3-sulfonamides have demonstrated notable selectivity for the tumor-associated isoforms hCA IX and XII over the ubiquitous cytosolic isoform hCA II.

For example, one compound showed up to 5.9-fold selectivity for hCA IX over hCA II. Another derivative exhibited a remarkable 23.3-fold selectivity between the two transmembrane isoforms, hCA IX and hCA XII. Furthermore, some compounds displayed selectivity for hCA XII over hCA II, with Kᵢ values that were 9.1 to 18.7 times lower for hCA XII. This selectivity is significant because hCA IX and XII are overexpressed in various cancers and contribute to tumor progression, making them attractive therapeutic targets.

Kinase Inhibition: Phosphatidylinositol 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Signaling

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Consequently, the development of inhibitors targeting key kinases in this pathway, such as PI3K and mTOR, is a major focus of cancer research.

Dual Inhibition Strategies and Potency Evaluation

Dual inhibitors that simultaneously target both PI3K and mTOR have emerged as a promising therapeutic strategy. This approach can lead to a more complete shutdown of the PI3K/Akt/mTOR pathway and may prevent the feedback activation of Akt that can occur with mTOR-only inhibitors. A series of sulfonamide methoxypyridine derivatives have been synthesized and evaluated as potent dual PI3K/mTOR inhibitors.

In one study, a series of 4-amino-6-methyl-1,3,5-triazine sulfonamides were developed as PI3K inhibitors. The most promising compound from this series was a pan-class I PI3K inhibitor with moderate selectivity over mTOR. This compound demonstrated low double-digit nanomolar IC₅₀ values in a cellular assay measuring Akt phosphorylation and exhibited good oral bioavailability in rats.

Another study focused on sulfonamide methoxypyridine derivatives with different aromatic skeletons. One of the synthesized compounds, 22c , was identified as a promising PI3K/mTOR dual inhibitor. Western blot analysis confirmed that this compound could decrease the phosphorylation of Akt at low concentrations, effectively blocking the PI3K/Akt/mTOR signaling pathway.

Table 2: Activity of Selected Dual PI3K/mTOR Inhibitors

Compound Target(s) Cellular IC₅₀ (Akt phosphorylation) In Vivo Activity
3j pan-class I PI3K, mTOR (moderate selectivity) Low double-digit nM Dose-dependent reduction in Akt phosphorylation in a tumor pharmacodynamic model
22c PI3K, mTOR Decreased Akt phosphorylation at low concentrations -

Alpha-Amylase Inhibition Studies

There is no specific information available in the search results regarding the in vitro evaluation of this compound as an inhibitor of the alpha-amylase enzyme.

Investigation of Protein-Ligand Binding Dynamics

Specific studies detailing the protein-ligand binding dynamics of this compound are not present in the available research.

No in vitro binding assays have been reported specifically for this compound.

There are no available studies that determine the ligand efficiency or binding affinity of this compound for any specific protein target.

In Vitro Cellular Pathway Modulation and Signaling Interventions

Research on the effects of this compound on cellular pathways and signaling is not available.

No data has been published regarding the in vitro effects of this compound on cell cycle progression. While other sulfonamide derivatives have been shown to cause cell cycle arrest, these findings cannot be attributed to this specific compound. nih.gov

There is no published evidence to suggest that this compound induces apoptosis in cell lines in vitro. Studies on other sulfonamide hybrids have demonstrated pro-apoptotic effects, but this cannot be extrapolated to the target compound. mdpi.comnih.govnih.gov

Modulation of Protein Phosphorylation Levels (e.g., AKT) (In Vitro)

In vitro research into pyridine and sulfonamide derivatives has highlighted their potential to modulate critical cellular signaling pathways, particularly the PI3K/AKT/mTOR pathway, which is fundamental for cell proliferation, survival, and metabolism. mdpi.comnih.gov Dysregulation of this pathway is a common feature in various cancers, making its components, including the serine/threonine kinase AKT, significant targets for therapeutic intervention. mdpi.comnih.gov

Studies on sulfonamide methoxypyridine derivatives have demonstrated their activity as dual inhibitors of PI3K and mTOR, which in turn blocks the phosphorylation and subsequent activation of AKT. mdpi.comnih.gov For instance, one study identified a potent inhibitor, compound 22c (a sulfonamide methoxypyridine derivative), which effectively blocked the phosphorylation process of AKT in HCT-116 cells at low concentrations. mdpi.com This inhibition of the PI3K/AKT/mTOR signaling pathway is a key mechanism behind the observed anti-proliferative and pro-apoptotic effects of these compounds in cancer cell lines. mdpi.com

Another line of research has focused on developing sulfonamides that selectively bind to the pleckstrin homology (PH) domain of AKT. nih.gov The binding of AKT to the cell membrane via its PH domain is a crucial step for its activation through phosphorylation. nih.gov A structure-activity relationship (SAR) study of a series of sulfonamide-based AKT PH domain inhibitors identified compounds that could effectively induce apoptosis in BxPC3 pancreatic cancer cells. nih.gov This indicates a mechanism where the sulfonamide moiety directly interferes with AKT translocation and activation, thereby preventing the phosphorylation of its downstream targets. nih.gov

While direct studies on this compound are not extensively detailed in the reviewed literature, the consistent findings for structurally related sulfonamide and pyridine compounds strongly suggest that its mechanism of action could involve the attenuation of AKT phosphorylation.

Table 1: In Vitro Effects of Sulfonamide Derivatives on AKT Phosphorylation

Compound Class Specific Derivative Example Cell Line / Assay Observed Effect on AKT Pathway Reference
Sulfonamide Methoxypyridine Compound 22c HCT-116 Blocked the phosphorylation of AKT at low concentrations, inhibiting the PI3K/AKT/mTOR pathway. mdpi.com
Benzenesulfonamide (B165840) 4-Tetradecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide BxPC3 Acted as an AKT PH domain inhibitor, inducing apoptosis. nih.gov
General AKT Inhibitor Triciribine (TCN) MCF-7 Decreased AKT phosphorylation level at Ser473. nih.gov

Impact on Microtubule Dynamics (for general sulfonamides, if derivatives are relevant)

The sulfonamide scaffold is present in a number of compounds investigated for their impact on the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. mdpi.com Certain sulfonamide derivatives function as microtubule-destabilizing agents, interfering with the process of tubulin polymerization and disrupting the formation of the mitotic spindle, which ultimately leads to cell cycle arrest and apoptosis. nih.govacs.org

In vitro studies on indole (B1671886) sulfonamides have shown that these compounds inhibit the polymerization of tubulin into microtubules. nih.govacs.org For example, derivatives such as ER-68378 , ER-68384 , and ER-68394 were found to suppress the dynamic instability at the plus ends of microtubules. nih.govacs.org This perturbation of microtubule assembly dynamics prevents the proper formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle. nih.govacs.org At their lowest effective concentrations, these compounds led to the depolymerization of spindle microtubules without affecting interphase microtubules, though at higher concentrations, interphase microtubules were also depolymerized. nih.govacs.org

The mechanism for some microtubule-destabilizing sulfonamides involves binding to the colchicine site on tubulin. nih.govresearchgate.net This binding prevents the tubulin dimers from assembling into protofilaments, which are the building blocks of microtubules. ABT-751 is an example of an orally administered sulfonamide that targets tubulin. nih.gov While its clinical application has been limited by modest potency, it serves as a key example of a sulfonamide that disrupts microtubule function. nih.gov The development of hybrid molecules combining features of known colchicine-site binders with the sulfonamide scaffold aims to create new microtubule-destabilizing sulfonamides (MDS) with improved properties, such as better aqueous solubility and the ability to overcome multidrug resistance. nih.govresearchgate.net

Table 2: In Vitro Effects of Sulfonamide Derivatives on Microtubule Dynamics

Compound Class Specific Derivative Example Assay / Cell Line Observed Effect on Microtubules Reference
Indole Sulfonamide ER-68384 In vitro tubulin polymerization assay; HeLa cells Inhibited microtubule polymerization; Suppressed dynamic instability; Half-maximal inhibitory concentration (IC50) of 6 µM for cell proliferation. nih.govacs.org
Indole Sulfonamide ER-68378 In vitro tubulin polymerization assay; HeLa cells Inhibited microtubule polymerization; Suppressed dynamic instability; Blocked cell cycle progression at mitosis. nih.govacs.org
Indole Sulfonamide ER-68394 In vitro tubulin polymerization assay; HeLa cells Inhibited microtubule polymerization; Suppressed dynamic instability; Depolymerized spindle microtubules. nih.govacs.org
General Sulfonamide ABT-751 Human cancer cell lines Orally administered microtubule destabilizing agent with modest potency. nih.gov

Advanced Analytical Method Development for Sulfonamide Analysis in Research Applications

Chromatographic Techniques for the Quantification and Detection of Sulfonamide Compounds

Chromatography, particularly liquid chromatography, stands as a cornerstone for the separation and analysis of sulfonamides. Its versatility allows for coupling with various detectors, catering to different sensitivity and selectivity requirements.

High-Performance Liquid Chromatography (HPLC) is a widely applied technique for the determination of sulfonamides in diverse samples, including animal feed, honey, and organic fertilizers. nih.govresearchgate.net For a compound like 4-ethoxypyridine-3-sulfonamide, separation is typically achieved using reversed-phase columns, such as C8 or C18, with a mobile phase consisting of a mixture of acetonitrile or methanol and an aqueous buffer. researchgate.net

Ultraviolet (UV) Detection: UV detection is a common and robust method used in HPLC for sulfonamide analysis. nih.gov The detection wavelength is selected based on the UV absorbance profile of the target analyte. While effective, the sensitivity and selectivity of UV detection can be limited in complex matrices where interferences may co-elute with the analyte of interest. nih.gov

Fluorescence Detection (FLD): For enhanced sensitivity and selectivity, fluorescence detection is a powerful alternative. cabidigitallibrary.org Sulfonamides can be derivatized either pre-column or post-column with a fluorogenic reagent, such as fluorescamine, to produce highly fluorescent products. cabidigitallibrary.orgduke.edu This derivatization step significantly lowers the limits of detection (LOD) and quantification (LOQ), making HPLC-FLD suitable for trace residue analysis. researchgate.netduke.edu The method has been successfully validated for the analysis of multiple sulfonamides in complex matrices like animal feeds and honey. researchgate.netcabidigitallibrary.org

Table 1: Representative HPLC Method Parameters for Sulfonamide Analysis
ParameterTypical ConditionsDetectorPerformance Metrics
ColumnReversed-Phase C18 or C8 (e.g., 150 x 4.6 mm, 5 µm)UV/Diode Array Detector (DAD)LOQ: ~47-150 µg/kg nih.gov
Mobile PhaseGradient or isocratic elution with Acetonitrile/Methanol and buffered aqueous phase (e.g., acetic acid, formic acid)Recovery: 78-105% nih.gov
Flow Rate0.5 - 1.0 mL/minPrecision (RSD): <15%
DerivatizationPre- or Post-column with FluorescamineFluorescence Detector (FLD)LOD: 1-5 µg/kg duke.edu
Excitation λ~405 nmLOQ: 2-5 µg/kg duke.edu
Emission λ~495 nmRecovery: 79-114% researchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for the trace quantification and confirmation of sulfonamides. researchgate.net Its high sensitivity and selectivity make it ideal for analyzing this compound in complex biological and environmental matrices where concentrations can be exceedingly low. nih.gov

The LC-MS/MS method typically employs an electrospray ionization (ESI) source operating in positive ion mode. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where the precursor ion of the target analyte is selected and fragmented to produce specific product ions. This process provides two levels of specificity, ensuring unambiguous identification and quantification, even in the presence of significant matrix interference. LC-MS/MS methods have achieved exceptionally low limits of detection, often in the low ng/L range for water samples and µg/kg range for solid samples like tissue and honey. nih.govbingol.edu.trresearchgate.netoup.com

Table 2: Typical LC-MS/MS Parameters and Performance for Sulfonamide Analysis
ParameterTypical Conditions/Settings
LC ColumnReversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.9 µm) bingol.edu.tr
Mobile PhaseGradient elution with Acetonitrile and Water (both containing 0.1% formic acid)
Ionization SourceElectrospray Ionization (ESI), Positive Mode
MS ModeMultiple Reaction Monitoring (MRM)
LOD (Water Samples)0.01 - 1.13 ng/L nih.gov
LOQ (Honey Samples)0.08 - 0.72 µg/kg bingol.edu.tr
RecoveryGenerally >80% in various matrices nih.govnih.gov
Linearity (R²)>0.99 nih.gov

Electrophoretic Techniques for Sulfonamide Analysis

Capillary electrophoresis (CE) has emerged as a powerful analytical tool for food and pharmaceutical analysis, offering high separation efficiency, short analysis times, and minimal consumption of samples and reagents. nih.govdocumentsdelivered.comamericanlaboratory.com These characteristics make it an attractive alternative to HPLC for the analysis of sulfonamides.

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, sulfonamides are separated based on their charge-to-size ratio in a fused silica capillary filled with a background electrolyte buffer. mdpi.com

UV Detection: As with HPLC, UV detection is a straightforward method for CE. However, its sensitivity can be limited by the short optical pathlength of the capillary. mdpi.com

Fluorescence Detection: To achieve lower detection limits, laser-induced fluorescence (LIF) is often employed. mdpi.comnih.gov Similar to HPLC-FLD, this usually requires derivatization of the sulfonamides with a fluorescent tag. researchgate.nete3s-conferences.org CE-LIF methods have been developed for the sensitive determination of sulfonamide residues in various samples, including chicken liver and tea garden soil. americanlaboratory.come3s-conferences.org

Table 3: General Capillary Electrophoresis Method Parameters for Sulfonamide Analysis
ParameterTypical Conditions
CapillaryFused Silica (e.g., 50-75 µm i.d.)
Background ElectrolyteBorate or Phosphate buffer (e.g., 20 mM borate, pH 9.5) researchgate.net
Separation Voltage15 - 25 kV researchgate.nete3s-conferences.org
DetectionUV or Laser-Induced Fluorescence (LIF) after derivatization
Analysis TimeTypically < 10 minutes e3s-conferences.org
LOD (with FLD)0.12 - 0.25 µg/kg e3s-conferences.org
Recovery80 - 110% researchgate.net

The coupling of CE to tandem mass spectrometry combines the high resolving power of capillary electrophoresis with the unparalleled sensitivity and selectivity of MS/MS. nih.govacs.org CE-MS/MS is a highly effective technique for the unambiguous identification and quantification of sulfonamides in complex samples. nih.gov The interface, typically an electrospray ionization source, is crucial for achieving stable and sensitive analysis. CZE/ESI/MS has been shown to be a rapid and sensitive technique for sulfonamide determination, with detection limits in the low picomole range. acs.org

Sample Preparation and Extraction Methodologies for Diverse Matrices in Research (e.g., biological samples, environmental samples)

Effective sample preparation is a critical step for the reliable analysis of this compound, as it serves to extract the analyte from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental detection. researchgate.netnih.gov

Solid-Phase Extraction (SPE): SPE is a widely used and effective technique for the cleanup and pre-concentration of sulfonamides from liquid samples like water, milk, and honey, as well as from extracts of solid samples. nih.govnih.gov Various sorbents are available, with Oasis HLB (hydrophilic-lipophilic balance) and MCX (mixed-mode cation exchange) cartridges being particularly effective for retaining a broad range of sulfonamides. nih.govnih.gov Automated SPE systems can significantly improve sample throughput and reproducibility. nih.gov

Liquid-Liquid Extraction (LLE) and its Variants: LLE is a conventional method for extracting sulfonamides based on their partitioning between two immiscible liquid phases. nih.gov A modern, miniaturized version is Dispersive Liquid-Liquid Microextraction (DLLME), which uses a small amount of extraction solvent and a disperser solvent to form a cloudy solution with a large surface area, enabling rapid and efficient extraction. nih.gov DLLME is valued for its simplicity, speed, and low consumption of organic solvents. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has gained widespread popularity for the extraction of a wide array of analytes, including sulfonamides, from various food and environmental samples. researchgate.net The procedure typically involves an initial extraction and partitioning step using an organic solvent (like acetonitrile), water, and salts (e.g., magnesium sulfate, sodium acetate). This is followed by a cleanup step called dispersive SPE (d-SPE), where an aliquot of the extract is mixed with a sorbent to remove interferences. mdpi.com

Microwave-Assisted Extraction (MAE): For solid environmental samples like soil and sediment, MAE is an efficient technique that uses microwave energy to heat the extraction solvent, accelerating the extraction of sulfonamides. researchgate.netresearchgate.net It offers advantages such as reduced extraction time and solvent consumption compared to traditional methods. researchgate.net

Table 4: Comparison of Common Extraction Methodologies for Sulfonamide Analysis
MethodPrincipleTypical MatricesAdvantagesDisadvantages
Solid-Phase Extraction (SPE)Analyte partitioned between a solid sorbent and a liquid phase.Water, milk, honey, biological fluids. nih.govnih.govHigh recovery, good cleanup, potential for automation. nih.govCan be time-consuming, requires specific cartridges.
Liquid-Liquid Extraction (LLE)Analyte partitioned between two immiscible liquid phases.Biological fluids, water samples. nih.govSimple, well-established.Requires large volumes of organic solvents, can form emulsions. mdpi.com
Dispersive Liquid-Liquid Microextraction (DLLME)Micro-volume extraction using a disperser solvent to create a cloudy solution.Environmental water, seafood. nih.govFast, low solvent use, high enrichment factor. nih.govLimited to liquid samples, choice of solvent is critical.
QuEChERSSalting-out assisted liquid extraction followed by dispersive SPE cleanup.Honey, milk, tissues, soil. bingol.edu.trmdpi.comFast, simple, low cost, effective for multi-residue analysis. researchgate.netMatrix effects can still be a challenge.
Microwave-Assisted Extraction (MAE)Uses microwave energy to heat solvents and accelerate extraction from solids.Soil, sediment, tissues. researchgate.netresearchgate.netReduced extraction time and solvent use. researchgate.netRequires specialized equipment. mdpi.com

Future Directions and Emerging Research Avenues for 4 Ethoxypyridine 3 Sulfonamide

Rational Design of Next-Generation Pyridine-Sulfonamide Analogues

The rational design of new pyridine-sulfonamide analogues is a key strategy to enhance potency, selectivity, and drug-like properties. This approach moves beyond random screening, employing a deep understanding of structure-activity relationships (SAR) to make targeted chemical modifications.

A primary strategy involves scaffold hopping and molecular hybridization . Researchers are creating hybrid molecules by combining the pyridine-sulfonamide core with other known pharmacophores to target specific diseases. For instance, pyridine-sulfonamide hybrids have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov In one study, a compound (VIIb) demonstrated an IC50 value of 3.6 μM against VEGFR-2, which was more potent than the standard drug sorafenib (B1663141) (IC50 = 4.8 μM). nih.gov This highlights the potential of combining the pyridine-sulfonamide motif with other structures to generate novel anticancer agents.

Another avenue is the modification of substituents on both the pyridine (B92270) and sulfonamide portions of the molecule. SAR studies have shown that the nature and position of substituents can dramatically influence biological activity. acs.org For example, in a series of sulfonamide analogues of the natural products antofine and cryptopleurine, it was found that bulky groups on the sulfonamide moiety substantially decreased anticancer potency. acs.org This systematic modification allows for the fine-tuning of a compound's interaction with its biological target. The design of new therapeutic molecules based on the structural and functional properties of existing drugs is a direct and cost-effective strategy for drug discovery. nih.gov

Furthermore, the synthesis of derivatives with varied heterocyclic rings attached to the sulfonamide group is a promising approach. Triazole moieties, for instance, have been introduced into sulfonamide structures to improve interactions with biological targets and increase water solubility. tandfonline.com Such modifications can lead to compounds with enhanced efficacy against resistant bacterial strains or novel enzyme inhibitory profiles.

Table 1: Examples of Rationally Designed Pyridine-Sulfonamide Analogues and Their Activities
Analogue/Derivative ClassModification StrategyTarget/ActivityKey FindingReference
Pyridine-Sulfonamide HybridsMolecular HybridizationVEGFR-2 Inhibition (Anticancer)Hybrid compound showed greater potency (IC50 = 3.6 μM) than the reference drug sorafenib (IC50 = 4.8 μM). nih.gov
Phenanthroindolizidine Sulfonamide AnaloguesSubstituent ModificationAntitumor ActivityBulky sulfonamide groups decreased potency, indicating steric hindrance at the target binding site. acs.org
Pyridine-based Benzothiazole/Benzimidazole SulfonamidesScaffold HoppingAntiviral (HSV-1, CBV4), Hsp90α InhibitionCompounds 15c and 15d showed significant viral reduction and inhibited Hsp90α with IC50 values of 10.24 and 4.48 μg/mL, respectively. acs.org
Sulfonamide-Methoxypyridine DerivativesScaffold HoppingPI3K/mTOR Dual Inhibition (Anticancer)Designed based on a scaffold hopping strategy to identify novel dual inhibitors for cancer treatment. nih.gov

Integration of Advanced Computational Methods in Drug Discovery Pipelines

The integration of computational chemistry and molecular modeling has become indispensable in modern drug discovery, offering powerful tools to accelerate the development of pyridine-sulfonamide derivatives. These in-silico approaches provide deep insights into molecular interactions, predict biological activity, and guide the synthesis of the most promising candidates, thereby saving significant time and resources. mdpi.com

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor). nih.govmdpi.com For sulfonamide derivatives, docking studies have been instrumental in understanding how these compounds interact with the active sites of enzymes like dihydropteroate (B1496061) synthase (DHPS) and carbonic anhydrases. nih.govmdpi.com By visualizing these interactions, chemists can design modifications to improve binding and, consequently, inhibitory activity. For example, docking studies on novel sulfonamide derivatives against the bacterial DHPS receptor helped to estimate binding affinities and rationalize their antibacterial activity. nih.gov

Density Functional Theory (DFT) calculations are employed to study the electronic properties, structural stability, and reactivity of molecules. mdpi.comnih.gov DFT helps in understanding the distribution of electron density and identifying the parts of the molecule that are crucial for interaction with the target protein. This information is vital for refining the pharmacophore model of pyridine-sulfonamide inhibitors.

Table 2: Advanced Computational Methods in Sulfonamide Drug Discovery
Computational MethodApplication in Sulfonamide ResearchKey Insights ProvidedReference
Molecular DockingPredicting binding modes and affinities of sulfonamide derivatives to target proteins (e.g., DHPS, Caspase-3, NF-κB).Identification of potential drug candidates, understanding of key interactions in the active site. nih.govmdpi.com
Density Functional Theory (DFT)Studying electronic properties and structural stability of sulfonamide molecules.Refinement of electronic structure and properties for improved target interaction. mdpi.comnih.gov
Molecular Dynamics (MD) SimulationsAssessing the stability of protein-ligand complexes over time.Validation of docking results, understanding dynamic changes upon binding, and stability of interactions. mdpi.com
Quantitative Structure-Activity Relationship (QSAR)Relating chemical structure to biological activity for predictive modeling.Development of models to predict the activity of unsynthesized analogues. researchgate.net

Exploration of Novel Biochemical Targets for Sulfonamide-Based Inhibitors

While the classical target for sulfonamide antimicrobials is dihydropteroate synthase (DHPS) in the folate synthesis pathway, a significant future direction is the exploration of entirely new biochemical targets. tandfonline.comnih.gov The versatility of the sulfonamide scaffold allows it to bind to a diverse range of enzymes and proteins, opening up therapeutic possibilities in oncology, virology, and inflammatory diseases. researchgate.net

Carbonic Anhydrases (CAs) have emerged as a major target for sulfonamide inhibitors. mdpi.com Several human CA isoforms are involved in pathological processes, including glaucoma and cancer (e.g., hCA IX and hCA XII are tumor-associated). mdpi.com Research into 4-substituted pyridine-3-sulfonamide (B1584339) derivatives has yielded compounds with nanomolar activity against these tumor-associated CAs, often with high selectivity over off-target isoforms. mdpi.com

In oncology, beyond CAs, other targets are being actively pursued. As mentioned, pyridine-sulfonamide hybrids have shown potent inhibition of VEGFR-2 , an important receptor tyrosine kinase in angiogenesis. nih.gov Additionally, sulfonamide methoxypyridine derivatives have been designed as dual inhibitors of PI3K/mTOR , a critical signaling pathway in cell proliferation and survival. nih.gov Other research has identified pyridine-based sulfonamides that inhibit Hsp90α , a chaperone protein that is crucial for the stability of many cancer-promoting proteins. acs.org

The search for novel antibacterial targets is also critical, especially in the face of widespread resistance to traditional sulfa drugs. nih.gov While DHPS remains a viable target, research is aimed at designing inhibitors that can overcome common resistance mutations. nih.gov Beyond DHPS, other bacterial enzymes and proteins are being investigated as potential targets for new sulfonamide-based agents, aiming for novel mechanisms of action that can circumvent existing resistance pathways. tandfonline.com

Table 3: Emerging Biochemical Targets for Sulfonamide-Based Inhibitors
Biochemical TargetTherapeutic AreaExample Sulfonamide ClassSignificanceReference
Carbonic Anhydrases (hCA IX, hCA XII)Oncology, Glaucoma4-Substituted Pyridine-3-SulfonamidesOffers potential for selective, tumor-targeting therapies. mdpi.commdpi.com
VEGFR-2OncologyPyridine-Sulfonamide HybridsInhibits angiogenesis, a critical process for tumor growth and metastasis. nih.gov
PI3K/mTOROncologySulfonamide Methoxypyridine DerivativesDual inhibition of a key cancer signaling pathway can improve therapeutic efficacy. nih.gov
Hsp90αOncology, VirologyPyridine-based Benzothiazole SulfonamidesInhibition destabilizes multiple client proteins involved in cancer and viral replication. acs.org
Dihydropteroate Synthase (DHPS)Infectious DiseaseNovel SulfonamidesDevelopment of new inhibitors to overcome widespread bacterial resistance. tandfonline.comnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-ethoxypyridine-3-sulfonamide, and what critical reaction parameters require optimization?

  • Answer : The synthesis typically involves sulfonation of pyridine derivatives followed by functionalization. Key steps include:

  • Sulfonation : Reacting 4-hydroxypyridine with fuming sulfuric acid (20% SO₃) and mercury sulfate at 190°C for 10 hours to form 4-hydroxypyridine-3-sulfonic acid .
  • Chlorination : Treating the sulfonic acid with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) at 120°C for 5 hours to yield the sulfonyl chloride intermediate .
  • Amination : Reacting the sulfonyl chloride with ammonia in 1,4-dioxane to form the sulfonamide .
    Critical parameters include temperature control during sulfonation (to avoid over-oxidation) and stoichiometric ratios in chlorination (to minimize side products).

Q. Which analytical techniques are most reliable for characterizing this compound, and what diagnostic spectral features should researchers expect?

  • Answer :

  • NMR Spectroscopy :
  • ¹H-NMR : Aromatic protons in the pyridine ring appear as doublets (δ 7.5–8.5 ppm). Ethoxy groups show signals at δ 1.3–1.5 ppm (CH₃) and δ 4.0–4.2 ppm (OCH₂) .
  • ¹³C-NMR : The sulfonamide carbon resonates at δ 120–130 ppm, while the ethoxy carbons appear at δ 15–20 ppm (CH₃) and δ 60–70 ppm (OCH₂) .
  • FTIR : Strong S=O stretching vibrations at 1150–1350 cm⁻¹ and N–H bending (sulfonamide) at 1550–1650 cm⁻¹ .
  • HRMS : Molecular ion peaks ([M+H]⁺) should match the theoretical mass (e.g., C₇H₁₀N₂O₃S: 214.04 g/mol) within 3 ppm error .

Advanced Research Questions

Q. How can researchers optimize the chlorination step in this compound synthesis to maximize yield and purity?

  • Answer :

  • Catalyst Selection : Mercury sulfate improves sulfonation efficiency but requires careful handling due to toxicity .
  • Solvent System : Use POCl₃ as both solvent and reagent to enhance reactivity .
  • Post-Reaction Workup : Repeated toluene washes remove excess PCl₅, reducing hydrolysis byproducts .
  • Yield Optimization : Typical yields range from 70–85%; lower yields often result from incomplete chlorination or side reactions. Monitor reaction progress via TLC (eluent: dichloromethane) .

Q. What strategies address contradictions in NMR spectral data for sulfonamide derivatives like this compound?

  • Answer :

  • Signal Overlap : Use high-field NMR (≥400 MHz) to resolve aromatic proton splitting patterns .
  • Dynamic Effects : Variable-temperature NMR can identify rotational barriers in sulfonamide groups causing signal broadening .
  • Isotopic Labeling : Deuterated solvents (e.g., DMSO-d₆) eliminate interference from residual protons .
  • Cross-Validation : Confirm assignments using 2D techniques (COSY, HSQC) and compare with computational models (e.g., DFT calculations) .

Q. What challenges arise in determining the crystal structure of this compound, and how are they mitigated?

  • Answer :

  • Crystal Growth : Slow evaporation from ethanol/water mixtures (1:1) at 4°C promotes single-crystal formation .
  • Disorder in Ethoxy Groups : Use low-temperature (100 K) X-ray diffraction to reduce thermal motion artifacts .
  • Hydrogen Bonding : The sulfonamide NH₂ group forms intermolecular H-bonds with pyridine ring nitrogens, stabilizing the lattice. Refinement software (e.g., SHELXL) models these interactions .

Methodological Considerations

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound as a carbonic anhydrase inhibitor?

  • Answer :

  • Enzyme Assays : Measure inhibition constants (Kᵢ) using stopped-flow spectrophotometry with 4-nitrophenyl acetate as substrate .
  • Modifications : Synthesize analogs with varying substituents (e.g., halogens, methyl groups) on the pyridine ring to assess steric/electronic effects .
  • Computational Modeling : Dock sulfonamide derivatives into the enzyme active site (PDB: 1CA2) using AutoDock Vina to predict binding affinities .

Data Reporting Standards

Q. What criteria ensure reproducibility in publishing synthetic procedures for this compound?

  • Answer :

  • Detailed Protocols : Report exact molar ratios (e.g., 1:2.5 for 4-hydroxypyridine:PCl₅), reaction times, and purification methods (e.g., vacuum filtration, recrystallization solvents) .
  • Characterization Data : Include full spectral datasets (NMR, FTIR, HRMS) in supplementary materials .
  • Yield Calculations : Specify whether yields are isolated or chromatographic, and report averages from ≥3 independent trials .

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4-ethoxypyridine-3-sulfonamide

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